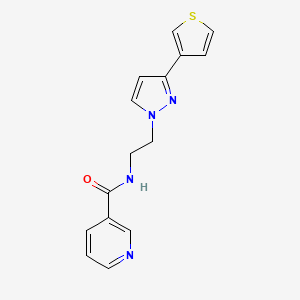
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzymes NAD and NADP. Nicotinamide derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The compound incorporates a thiophene ring, which is a sulfur-containing heterocycle known for its stability and electronic properties, making it a valuable component in pharmaceuticals and organic electronics .
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the condensation of nicotinic acid with various heterocycles. In the case of thiophene-containing nicotinamide derivatives, the synthesis can be achieved by splicing the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . The synthesis of related compounds has been demonstrated through reactions involving N-1-Naphthyl-3-oxobutanamide, which reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones. These thiones can further react with α-haloketones to give thio-substituted nicotinamides, which can cyclize to form various heterocyclic structures .
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by the presence of the pyridine ring, which is essential for biological activity. The introduction of a thiophene ring and other substituents can significantly alter the electronic distribution and steric hindrance within the molecule, potentially affecting its biological properties. The structures of these compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and HRMS .
Chemical Reactions Analysis
Nicotinamide derivatives can undergo a variety of chemical reactions, including cyclization, diazotization, and rearrangement processes. For instance, thieno[2,3-b]pyridine derivatives can react with hydrazine hydrate to form carbohydrazide derivatives or with benzoyl isothiocyanate to yield thiourea derivatives. These compounds can further undergo transformations such as the Curtius rearrangement or react with different reagents to afford a diverse array of heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The introduction of heterocycles like thiophene can impact the compound's solubility, stability, and reactivity. These properties are crucial for the compound's potential use as a pharmaceutical agent. For example, the fungicidal activity of certain N-(thiophen-2-yl) nicotinamide derivatives has been evaluated, with some compounds exhibiting excellent activities against cucumber downy mildew, surpassing commercial fungicides .
Applications De Recherche Scientifique
Molecular Design and Interaction Analysis
Structural and Energetic Analysis of Molecular Assemblies : Research into the structural evaluation of nicotinamide derivatives with dihydroxybenzoic acids explores basic recognition patterns and energetic features of crystal lattices. This analysis highlights the interactions between COOH and OH groups and N-donor compounds like nicotinamide, providing insight into the structural motifs and molecular surroundings influencing compound stability and interaction (Jarzembska et al., 2017).
Fungicidal Applications
Design, Synthesis and Fungicidal Activity of Nicotinamide Derivatives : A study on N-(thiophen-2-yl) nicotinamide derivatives showcased their synthesis and potent fungicidal activities against cucumber downy mildew, surpassing some commercial fungicides. These findings underline the derivatives' significance as lead compounds for further optimization and development as fungicides (Wu et al., 2022).
Therapeutic Potential and Biological Activities
Synthesis and Characterization of Celecoxib Derivatives : Research into celecoxib derivatives, including those with structural similarities to N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide, has indicated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This comprehensive study suggests the versatility of such compounds in therapeutic applications (Küçükgüzel et al., 2013).
Synthetic and Biological Studies
Synthetic and Biological Studies on Some Fused Pyrazoles : Research involving nicotinamide and its derivatives focuses on the synthesis of compounds with potential antimicrobial and antiviral activities. These studies are crucial for understanding the biological applications and therapeutic potential of nicotinamide-based compounds (Joshi et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(12-2-1-5-16-10-12)17-6-8-19-7-3-14(18-19)13-4-9-21-11-13/h1-5,7,9-11H,6,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKCKBSNDWRDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

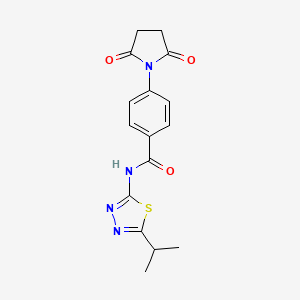
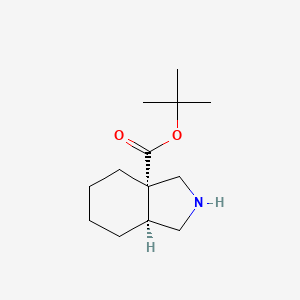
![4-(2,4-Dichlorophenoxy)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]butan-1-one](/img/structure/B3013335.png)
![7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013336.png)
![2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3013337.png)
![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide](/img/structure/B3013340.png)
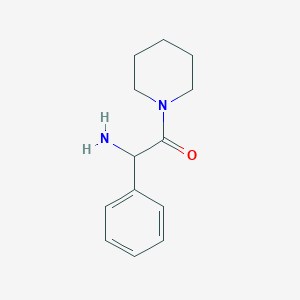

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3013345.png)
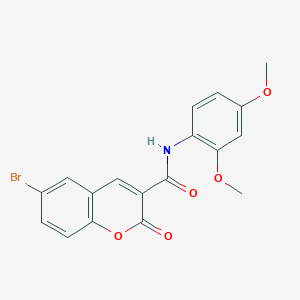
![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)
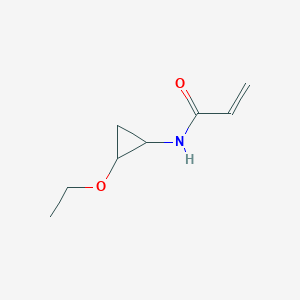
![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)